REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5](N)=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[I-:17].[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[I:17][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
3-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
STIRRING
|
Details
|
the mixture is further stirred for 25 minutes at 0° C
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for an additional 30 minutes at room temperature and for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |